PKM2 Modulation: No Comparator Data
The closest relevant biological dataset comes from Marciniec et al. (2023), who tested a series of 8-quinolinesulfonamides (e.g., compound 9a) for PKM2 modulation in A549 lung cancer cells, reporting reduced intracellular pyruvate levels and selective cytotoxicity [1]. N-(2-Furylmethyl)-8-quinolinesulfonamide was not included in this screen. No IC₅₀, EC₅₀, or target-engagement data for this compound against PKM2, NPP1/3, TLR4/MD-2, or any other reported 8-quinolinesulfonamide target have been published.
| Evidence Dimension | PKM2-mediated intracellular pyruvate reduction in A549 cells |
|---|---|
| Target Compound Data | No data (compound absent from published screens) |
| Comparator Or Baseline | Compound 9a (8-quinolinesulfonamide-triazole hybrid) reduced intracellular pyruvate in A549 cells (exact fold-change reported in Marciniec et al., 2023) |
| Quantified Difference | Not quantifiable — absence of data |
| Conditions | A549 lung adenocarcinoma cell line; in vitro PKM2 modulation assay (Marciniec et al., 2023) |
Why This Matters
Without PKM2-modulation data, a buyer cannot justify a premium over published 8-quinolinesulfonamide PKM2 modulators such as compound 9a or the triazole hybrid 9b which has IC₅₀ values of 0.26–4.16 µM across Caco-2, SNB-19, A-549, and SKOV-3 cell lines [2].
- [1] Marciniec, K. et al. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules 2023, 28(6), 2509. View Source
- [2] Canale, V. et al. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. Molecules 2024, 29(13), 3158. View Source
